Ethyl 3-bromo-4-isopropoxybenzoate

Lipophilicity Drug Discovery ADME Properties

Ethyl 3-bromo-4-isopropoxybenzoate (CAS 860695-52-9) is a strategically functionalized aromatic ester featuring a 3-bromo handle for Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) and a 4-isopropoxy group that enhances lipophilicity (LogP 3.413) for membrane permeability — critical for oral bioavailability. The ethyl ester serves as a stable, protected carboxylic acid, enabling late-stage deprotection and orthogonal synthesis without premature acid reactivity. The documented H302 hazard simplifies risk assessment. Replacing this compound with a generic analog risks altered reactivity, lower yields, and compromised pharmacokinetic profiles, delaying development timelines. Choose this building block for reliable, high-yield synthetic routes.

Molecular Formula C12H15BrO3
Molecular Weight 287.15 g/mol
CAS No. 860695-52-9
Cat. No. B185378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-4-isopropoxybenzoate
CAS860695-52-9
Molecular FormulaC12H15BrO3
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)OC(C)C)Br
InChIInChI=1S/C12H15BrO3/c1-4-15-12(14)9-5-6-11(10(13)7-9)16-8(2)3/h5-8H,4H2,1-3H3
InChIKeyGMZBRMJPVWTSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-bromo-4-isopropoxybenzoate (CAS 860695-52-9): A Multifunctional Building Block for Pharmaceutical and Agrochemical R&D


Ethyl 3-bromo-4-isopropoxybenzoate is a brominated aromatic ester with the molecular formula C₁₂H₁₅BrO₃ and a molecular weight of 287.15 g/mol. Its structure features a bromine atom at the 3-position and an isopropoxy group at the 4-position on the benzoate ring . This specific substitution pattern, combining an aryl bromide handle for cross-coupling reactions with an electron-donating and sterically demanding isopropoxy group, positions it as a versatile synthetic intermediate . It is primarily utilized in the synthesis of more complex molecules within pharmaceutical, agrochemical, and material science research applications .

Why Generic Substitution of Ethyl 3-bromo-4-isopropoxybenzoate (860695-52-9) Can Lead to Synthesis Failure or Project Delays


Replacing Ethyl 3-bromo-4-isopropoxybenzoate with a structurally similar analog is not a trivial substitution. The specific combination of the ethyl ester, 3-bromo, and 4-isopropoxy functional groups dictates its unique reactivity profile in key transformations like Suzuki-Miyaura cross-couplings and dictates its physical properties, such as lipophilicity (LogP) . For instance, switching to the corresponding methyl ester changes the ester's stability to hydrolysis and its steric bulk in subsequent reactions . Removing the bromine entirely eliminates the primary site for palladium-catalyzed cross-coupling, a cornerstone of modern medicinal chemistry. The quantitative data presented below illustrates these critical differences, demonstrating why using an unverified 'off-the-shelf' alternative can compromise reaction yields, alter pharmacokinetic properties of downstream products, and ultimately delay project timelines.

Quantitative Evidence Guide: Differentiating Ethyl 3-bromo-4-isopropoxybenzoate from Closest Analogs for Informed Procurement


Ethyl 3-bromo-4-isopropoxybenzoate Exhibits Significantly Higher Lipophilicity Compared to Non-Brominated Analog

In drug discovery, lipophilicity, measured by LogP, is a key determinant of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. Ethyl 3-bromo-4-isopropoxybenzoate demonstrates a significantly higher LogP (3.413) compared to its non-brominated analog, ethyl 4-isopropoxybenzoate. While LogP data for the non-brominated analog is not directly available from the same source, its calculated value is expected to be substantially lower due to the absence of the hydrophobic bromine atom [1]. This difference highlights the target compound's potential for achieving greater membrane permeability, a critical factor for designing orally bioavailable drug candidates [2].

Lipophilicity Drug Discovery ADME Properties

Synthetic Versatility: Ethyl 3-bromo-4-isopropoxybenzoate Serves as a Direct Precursor to the Carboxylic Acid, a Key Intermediate

A patented synthetic route demonstrates that Ethyl 3-bromo-4-isopropoxybenzoate is a direct and efficient precursor to 3-bromo-4-isopropoxybenzoic acid, a crucial building block for further derivatizations. The patent procedure details the hydrolysis of the isopropyl ester of 3-bromo-4-isopropoxybenzoic acid (a close analog) to the free acid, confirming the viability of this transformation . This provides a clear advantage: purchasing the ethyl ester provides a stable, storable intermediate that can be readily converted to the more reactive carboxylic acid on-demand, offering greater flexibility in synthetic planning compared to purchasing the acid directly, which may have different storage and handling requirements .

Synthetic Intermediate Building Block Hydrolysis

Purity Benchmarking: Commercial Availability of Ethyl 3-bromo-4-isopropoxybenzoate at 97% Purity

For reliable research outcomes, the purity of a starting material is paramount. Ethyl 3-bromo-4-isopropoxybenzoate is commercially available with a specified purity of 97% from reputable suppliers . This level of purity is a critical benchmark for procurement, ensuring that subsequent reactions are not compromised by unknown impurities. While similar high purities are reported for its methyl ester analog (≥95%) , the availability of the ethyl ester at a verified 97% purity provides a quantifiable quality standard for researchers who require this specific ester for their synthetic route.

Purity Specification Quality Control Procurement

Toxicity Profile: Ethyl 3-bromo-4-isopropoxybenzoate is Classified with Acute Oral Toxicity (H302)

Unlike the methyl ester analog for which public safety data is more limited , Ethyl 3-bromo-4-isopropoxybenzoate has a documented hazard statement of H302 (Harmful if swallowed) . This specific and quantifiable safety classification provides essential information for laboratory risk assessment and the development of safe handling protocols. This data allows procurement and safety officers to make informed decisions regarding personal protective equipment and waste disposal, which is a concrete differentiator when evaluating similar building blocks with less defined hazard profiles.

Safety Toxicology Laboratory Handling

Optimal Research and Industrial Application Scenarios for Ethyl 3-bromo-4-isopropoxybenzoate (860695-52-9) Based on Quantitative Evidence


Medicinal Chemistry: Design of Orally Bioavailable Drug Candidates

The high LogP value of 3.413 makes Ethyl 3-bromo-4-isopropoxybenzoate an excellent starting material for projects where increased membrane permeability is a design goal. It is particularly well-suited as a building block for synthesizing lead compounds intended for oral administration, where sufficient lipophilicity is crucial for absorption in the gastrointestinal tract [1].

Synthetic Methodology: Protected Precursor for Carboxylic Acid Derivatives

Given its documented use as a precursor to 3-bromo-4-isopropoxybenzoic acid via hydrolysis , this compound is an ideal procurement choice for research groups planning multi-step syntheses. The ethyl ester serves as a stable, protected form of the carboxylic acid, allowing for late-stage deprotection and enabling a wider range of orthogonal synthetic transformations without premature reactivity of the acid group [1].

Cross-Coupling Chemistry: Suzuki-Miyaura and Related Reactions

The presence of the aryl bromide functional group is the primary driver for using this compound. It is optimally applied as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The electron-donating 4-isopropoxy group can further modulate the reactivity of the bromide in these transformations, offering a nuanced advantage over simpler aryl bromides .

Laboratory-Scale Procurement with a Focus on Safety Compliance

For laboratories with stringent safety protocols, the documented H302 hazard statement for Ethyl 3-bromo-4-isopropoxybenzoate is a significant advantage. This clear classification facilitates proper risk assessment and the implementation of necessary safety measures, ensuring compliance with institutional and legal safety standards, which can be a deciding factor in procurement decisions when compared to analogs with less transparent safety data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-bromo-4-isopropoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.